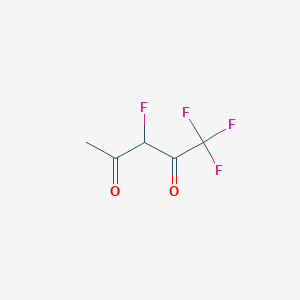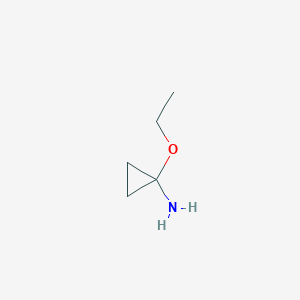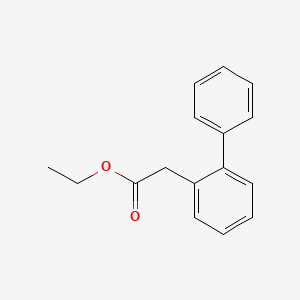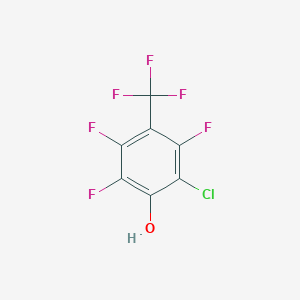
1,1,1,3-Tetrafluoro-2,4-pentanedione
Overview
Description
1,1,1,3-Tetrafluoro-2,4-pentanedione (TFPD) is a versatile organic compound used in a wide range of applications, from pharmaceuticals to analytical chemistry. It is a colorless, volatile liquid with a strong odor and is highly soluble in water. TFPD has been used in a variety of laboratory experiments, such as synthesis of organic compounds, as well as in the production of various pharmaceuticals.
Scientific Research Applications
Chemical Vapor Deposition and Film Formation
- Metalorganic Chemical Vapor Deposition : 1,1,1,3-Tetrafluoro-2,4-pentanedione derivatives are used in metalorganic chemical vapor deposition (MOCVD) for creating thin films of materials like barium fluoride. These derivatives demonstrate thermal stability and specific structural properties favorable for deposition processes (Gardiner et al., 1991).
Ionic Liquids and CO2 Absorption
- CO2 Absorption Features : Certain ionic liquids containing 1,1,1,3-Tetrafluoro-2,4-pentanedionate anions are studied for their potential as CO2 absorbents. These studies highlight their physicochemical properties and interactions relevant to CO2 absorption (Umecky et al., 2019).
Surface Chemistry and Interaction Studies
- Surface-Mediated Reactions : Investigations into the surface chemistry of hexafluoro-2,4-pentanedione, a derivative, on silicon surfaces shed light on its potential as a source of contamination in deposition processes. This research aids in understanding the interaction of these compounds with various surfaces (Méndez De Leo et al., 2006).
Synthesis and Structural Analysis
- Synthesis of Novel Precursors : Research on synthesizing novel thallium ion precursors using 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (a derivative) for MOCVD applications has been conducted. These studies involve examining their thermal and mass-transport properties (Malandrino et al., 2003).
- Nickel(II) and Copper(II) Complexes : Studies on the synthesis of nickel and copper complexes using derivatives of 2,4-pentanedione provide insights into the structural and chemical properties of these complexes, including aspects of isomerism (Chattopadhyay et al., 2006).
properties
IUPAC Name |
1,1,1,3-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQWFCOSIWFZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)











